4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide
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Overview
Description
4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide, also known as LMK-235, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on a variety of enzymes and has been studied extensively in both in vitro and in vivo models.
Scientific Research Applications
4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide has been shown to have a wide range of potential therapeutic applications, including as an inhibitor of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth and differentiation. It has also been studied as an inhibitor of other enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and signal transduction pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide is complex and involves the inhibition of multiple enzymes. It has been shown to bind to the active site of PKC, preventing its activation and downstream signaling. It also inhibits HDACs, leading to changes in gene expression and cell differentiation. Additionally, this compound has been shown to inhibit PDEs, leading to increased levels of cyclic nucleotides and downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes that it inhibits. Inhibition of PKC has been shown to lead to decreased cell proliferation and increased apoptosis, making it a potential therapeutic target for cancer treatment. Inhibition of HDACs has been shown to lead to changes in gene expression and cell differentiation, making it a potential therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. Inhibition of PDEs has been shown to lead to increased levels of cyclic nucleotides, which can have a variety of downstream effects, including vasodilation and smooth muscle relaxation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide in lab experiments include its high purity and yield, making it suitable for use in a variety of assays and experiments. Additionally, its ability to inhibit multiple enzymes makes it a versatile tool for studying a variety of biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for the study of 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide. One area of research could focus on its therapeutic potential for cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research could focus on its potential use as a therapeutic target for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the specific mechanisms of action of this compound and its effects on downstream signaling pathways.
Synthesis Methods
The synthesis of 4-chloro-N-(1,1-dimethylpropyl)-2-fluorobenzamide involves several steps, including the reaction of 4-chloro-2-fluoroaniline with 1,1-dimethylpropylamine to form an intermediate, which is then reacted with acetic anhydride to form the final product. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
4-chloro-2-fluoro-N-(2-methylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-4-12(2,3)15-11(16)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZRFDAHMGQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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